![molecular formula C9H8F4N2O B2632426 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 1261024-57-0](/img/structure/B2632426.png)
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide” appears to contain a phenyl ring substituted with a fluoro and a trifluoromethyl group, as well as a hydroxyethanimidamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a fluoro group, a trifluoromethyl group, and a hydroxyethanimidamide group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which could potentially activate the phenyl ring towards electrophilic aromatic substitution . The hydroxyethanimidamide group might also exhibit reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could impart some degree of polarity and could influence properties such as solubility, boiling point, and melting point .Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-8-5(4-7(14)15-16)2-1-3-6(8)9(11,12)13/h1-3,16H,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAKLXJPNUTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755427 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)


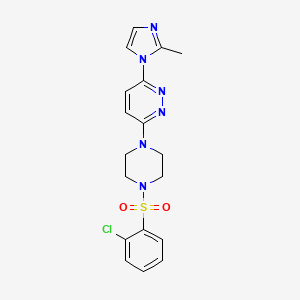
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)
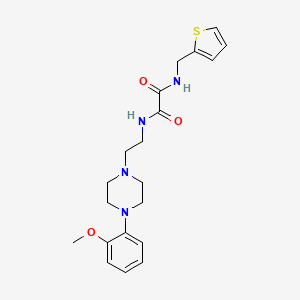
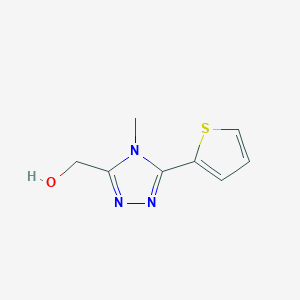
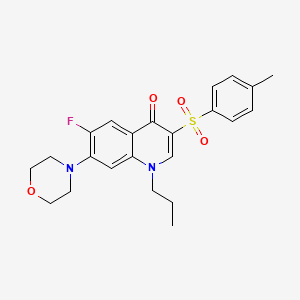
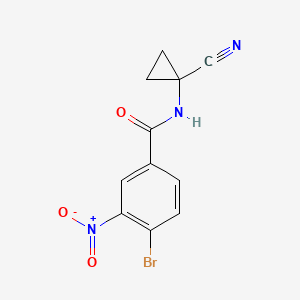
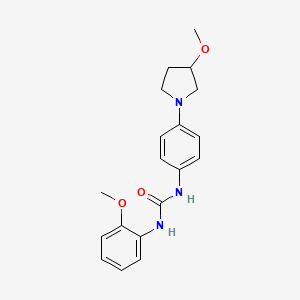
![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)

![(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2632360.png)
